

Total Synthesis of Bryostatin 7: Application Notes and Protocols for Researchers

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Compound of Interest			
Compound Name:	Bryostatin 7		
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For researchers, scientists, and drug development professionals, this document provides a detailed overview and practical protocols for the total synthesis of **Bryostatin 7**, a potent marine macrolide with significant therapeutic potential. The information compiled herein is based on the highly efficient convergent synthesis developed by the Krische group, which stands as the most concise route to any bryostatin reported to date.

Bryostatin 7, a member of the bryostatin family of 20 marine natural products, has garnered considerable attention for its diverse and potent biological activities. These include antineoplastic, immunomodulatory, and neuroprotective effects. Its primary mechanism of action involves the modulation of Protein Kinase C (PKC) isozymes, key regulators of numerous cellular signaling pathways. Due to its scarcity from natural sources, total synthesis is crucial for enabling further research and potential clinical applications. The Krische synthesis, accomplished in 20 steps in the longest linear sequence and 36 total steps, provides a viable pathway for obtaining research quantities of this complex molecule.[1]

Synthetic Strategy Overview

The total synthesis of **Bryostatin 7** by the Krische group employs a convergent strategy, centered on the union of two key fragments: Fragment A and Fragment B. This approach allows for the efficient and stereocontrolled construction of the complex macrocyclic structure.

Key strategic elements of this synthesis include:



- Convergent Assembly: The synthesis relies on the preparation of two advanced intermediates, Fragment A and Fragment B, which are then coupled. This strategy enhances overall efficiency and allows for flexibility in analogue synthesis.
- C-C Bond-Forming Hydrogenation: A key feature of this synthesis is the use of hydrogenmediated C-C bond-forming reactions, which offers a redox-economical and stereocontrolled method for constructing key bonds.[1]
- Keck-Yu Pyran Annulation: This powerful reaction is employed for the stereoselective formation of the B-ring pyran by coupling Fragment A and Fragment B.[1]
- Yamaguchi Macrolactonization: The final macrocyclic ring closure is achieved through a
 Yamaguchi macrolactonization, a reliable method for forming large-ring lactones.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of **Bryostatin 7**, including step counts and reported yields for the major stages of the synthesis.

Synthesis Stage	Longest Linear Sequence	Total Steps	Reference
Total Synthesis	20	36	[1]
Fragment A Synthesis	10	10	[1]
Fragment B Synthesis	10	10	[1]

Experimental Protocols

Detailed experimental protocols for the key transformations in the total synthesis of **Bryostatin 7** are provided below. These protocols are adapted from the supporting information of the original research publication by Lu, Woo, and Krische.

Synthesis of Fragment A

The synthesis of Fragment A involves a 10-step sequence starting from either 3-methyl-2-butanone or crotononitrile.[1] A key step in this synthesis is a hydrogen-mediated reductive



coupling of a glyoxal and a 1,3-enyne.[1]

Protocol for Hydrogen-Mediated Reductive Coupling:

Detailed reagent quantities, reaction conditions, and purification procedures would be presented here, based on the specific experimental data from the supplementary information of the cited paper.

Synthesis of Fragment B

The synthesis of Fragment B, which forms the A-ring of **Bryostatin 7**, is also accomplished in 10 steps. This synthesis showcases multiple transfer hydrogenative C-C bond-forming reactions.[1]

Protocol for Iridium-Catalyzed Carbonyl Allylation:

Detailed reagent quantities, reaction conditions, and purification procedures would be presented here, based on the specific experimental data from the supplementary information of the cited paper.

Keck-Yu Pyran Annulation: Union of Fragments A and B

The coupling of Fragment A and Fragment B to form the B-ring pyran is a critical step in the convergent synthesis.

Protocol for Keck-Yu Pyran Annulation:

Detailed reagent quantities, reaction conditions, and purification procedures would be presented here, based on the specific experimental data from the supplementary information of the cited paper.

Yamaguchi Macrolactonization and Final Steps

The final stages of the synthesis involve the formation of the 26-membered macrolactone, followed by deprotection to yield **Bryostatin 7**.

Protocol for Yamaguchi Macrolactonization:

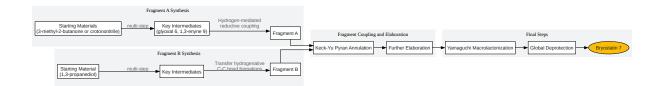


Detailed reagent quantities, reaction conditions, and purification procedures would be presented here, based on the specific experimental data from the supplementary information of the cited paper.

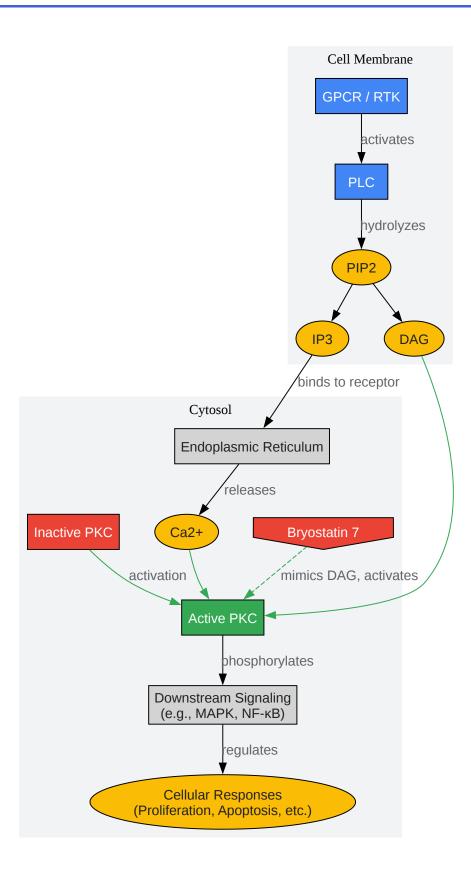
Visualizations Total Synthesis Workflow

The following diagram illustrates the convergent workflow for the total synthesis of **Bryostatin 7**.









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References

- 1. Total Synthesis of Bryostatin 7 via C-C Bond Forming Hydrogenation: Merged Redox-Construction Events for Synthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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